Tetradec-5-en-1-ol

Insect chemical ecology Semiochemical synergism Geometric isomer bioactivity

Tetradec-5-en-1-ol (CAS 40642-42-0), also designated (Z)-5-tetradecen-1-ol or Z5-14∶OH, is a straight-chain C14 monounsaturated fatty alcohol bearing a cis (Z) double bond at the C5–C6 position. It functions as a volatile semiochemical across both insect and mammalian systems, serving as a secondary pheromone synergist in the yellowheaded spruce sawfly (Pikonema alaskensis) and as a natural ligand for the mouse odorant receptor Olfr288 (MOR283-4).

Molecular Formula C14H28O
Molecular Weight 212.377
CAS No. 40642-42-0
Cat. No. B590573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradec-5-en-1-ol
CAS40642-42-0
Synonyms(5Z)-5-Tetradecen-1-ol;  cis-5-Tetradecen-1-ol
Molecular FormulaC14H28O
Molecular Weight212.377
Structural Identifiers
SMILESCCCCCCCCC=CCCCCO
InChIInChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10,15H,2-8,11-14H2,1H3
InChIKeyZYTGEAXLNDKCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradec-5-en-1-ol (Z-5-Tetradecenol, CAS 40642-42-0): Procurement-Relevant Physicochemical and Functional Profile


Tetradec-5-en-1-ol (CAS 40642-42-0), also designated (Z)-5-tetradecen-1-ol or Z5-14∶OH, is a straight-chain C14 monounsaturated fatty alcohol bearing a cis (Z) double bond at the C5–C6 position [1]. It functions as a volatile semiochemical across both insect and mammalian systems, serving as a secondary pheromone synergist in the yellowheaded spruce sawfly (Pikonema alaskensis) and as a natural ligand for the mouse odorant receptor Olfr288 (MOR283-4) [2][3]. The compound additionally serves as a key synthetic intermediate for 2-(tetradec-5′-enyl)cyclobutanone, a unique radiolytic product used as a European-standard marker for γ-irradiated lipid-containing foods [4]. Its procurement value is tied to defined stereochemistry: the (Z)-isomer (CAS 40642-42-0) and the (E)-isomer (CAS 62936-14-5) exhibit markedly different bioactivities, making isomeric purity a critical specification for research and industrial use.

Why Generic Substitution of Tetradec-5-en-1-ol with Other C14 Alkenols or Saturated Analogs Fails: The Evidence Threshold


Tetradec-5-en-1-ol cannot be generically substituted by positional isomers (e.g., 9-tetradecen-1-ol, 11-tetradecen-1-ol), its (E)-geometric isomer, or saturated C14 alcohols without losing critical function. The C5 (Z)-double bond governs both receptor-ligand recognition in olfactory systems and the regiochemical outcome of γ-radiolytic cyclization used in food-safety marker synthesis [1]. In the sawfly pheromone system, the (Z)-isomer produces an 8.8-fold bioassay response enhancement, whereas the (E)-isomer yields only a 2.8-fold increase—a greater than 3:1 functional difference between geometric isomers [2]. In synthetic chemistry, converting this alcohol to the cyclobutanone food marker proceeds in dramatically lower yield than saturated-chain analogs (<1% vs 10–20% using conventional methods), directly impacting procurement economics and feasibility [3]. In mammalian olfaction, the compound activates a specific, narrow receptor ensemble (~3 ORs including Olfr288) and exhibits a biphasic dose–behavior relationship (attraction at low dose, aversion at high dose) that has been confirmed via receptor knockout controls—a profile not replicated by other tetradecenols [4].

Head-to-Head Quantitative Evidence: Where Tetradec-5-en-1-ol (CAS 40642-42-0) Outperforms or Diverges from Comparators


Z- vs. E-Isomer Synergistic Potency in Sawfly Pheromone Greenhouse Bioassay: 8.8-Fold vs. 2.8-Fold Response Increase

When co-applied with 100 ng of the primary pheromone (Z)-10-nonadecenal (Z10-19∶Al), only 0.5 ng of synthetic (Z)-5-tetradecen-1-ol (Z5-14∶OH) produced an 8.8-fold enhancement in male sawfly bioassay response relative to Z10-19∶Al alone. The (E)-isomer (E5-14∶OH) at the same dose and conditions produced only a 2.8-fold increase [1][2]. Furthermore, only the combination of Z5-14∶OH with Z10-19∶Al consistently elicited full mating-attempt behavior among males, a qualitative benchmark neither the primary pheromone alone nor the E-isomer combination could achieve [1].

Insect chemical ecology Semiochemical synergism Geometric isomer bioactivity

Field-Trap Catches: Z5-14∶OH + Z10-19∶Al Combination Yields Up to 4× More Sawfly Captures Than Primary Pheromone Alone

Hercon® controlled-release formulations co-releasing (Z)-5-tetradecen-1-ol and (Z)-10-nonadecenal captured up to four times (4×) more male Pikonema alaskensis in field traps than traps baited with Z10-19∶Al alone [1]. The dual-component lure matched the attractiveness of live virgin females, whereas Z10-19∶Al alone was no more attractive than mated females. Notably, Z5-14∶OH deployed alone was behaviorally inactive and at higher loading rates actively suppressed trap catches below the Z10-19∶Al baseline [1].

Field trapping efficacy Integrated pest management Pheromone lure formulation

Synthetic Accessibility of the Cyclobutanone Derivative: <1% Yield for the Unsaturated C5-Alkenyl Cyclobutanone vs. 10–20% for Saturated Alkyl Analogs

In the synthesis of 2-substituted cyclobutanones—adopted as the European Committee for Standardization (CEN) reference method for irradiated food detection—the cis 2-(tetradec-5′-enyl)cyclobutanone (2-tDeCB, derived from (Z)-5-tetradecen-1-ol) was isolated in <1% overall yield using the original Boyd/Crone/Hamilton synthetic pathway. By contrast, the saturated-chain analogs 2-dodecylcyclobutanone (2-dDCB) and 2-tetradecylcyclobutanone (2-tDCB) were isolated in 10–20% yield under identical methodology [1]. An improved seven-to-ten-step route (Miesch et al., 1999) raised the 2-tDeCB yield to 17%, but this remained substantially below the 36% achieved for saturated analogs in the same improved route, and scale-up proved difficult [1]. The Verniest/De Kimpe (2004) one-pot method via N-(cyclobutylidene)isopropylamine alkenylation subsequently enabled gram-scale access with superior efficiency [2].

Food irradiation detection Analytical standard synthesis 2-alkylcyclobutanone marker

Mammalian Olfactory Receptor Selectivity: Z5-14∶OH Activates ~3 ORs Including Olfr288, with Biphasic Dose–Behavior Relationship Validated by Receptor Knockout

Calcium imaging and behavioral assays demonstrated that (Z)-5-tetradecen-1-ol (Z5-14∶OH) activates a restricted set of ~3 mouse olfactory receptors (ORs), prominently including Olfr288 (also designated MOR283-4) [1]. In odor-preference tests, Z5-14∶OH elicited attraction at low concentrations but drove aversion at higher concentrations—a biphasic valence switch. Crucially, Olfr288 knockout (KO) mice completely lost attraction behavior and exhibited only aversion, confirming that Olfr288 encodes the attractive valence pathway while other low-affinity Z5-14∶OH-responsive ORs encode aversion [1]. This receptor-level dissection is not reported for positional isomers such as 9-tetradecen-1-ol or 11-tetradecen-1-ol, for which neither the cognate OR ensemble nor the biphasic behavioral valence has been characterized at comparable resolution.

Mammalian chemical communication Olfactory receptor deorphanization Odor valence coding

Androgen-Dependent Excretion and Female Attractant Function: Z5-14∶OH Identified as a Deorphanized Natural Ligand for Mouse Olfr288 (MOR283-4)

By activity-guided fractionation of male mouse exocrine gland extracts and urine headspace, followed by GC-MS and NMR structural elucidation, (Z)-5-tetradecen-1-ol was identified as the first natural product-based deorphanized ligand for a mouse odorant receptor (Olfr288) [1]. The compound is excreted into male mouse urine under testosterone control; urine from castrated males or from males lacking Z5-14∶OH fails to attract female mice in behavioral assays [1]. This androgen-dependent, sex-specific excretion and behavioral function is not documented for other monounsaturated C14 alcohols such as (Z)-9-tetradecen-1-ol or (Z)-11-tetradecen-1-ol, whose reported roles are primarily insect pheromonal rather than mammalian [2].

Mammalian pheromone Odorant receptor deorphanization Androgen-regulated semiochemical

Evidence-Based Procurement Scenarios: When Tetradec-5-en-1-ol (CAS 40642-42-0) Delivers Differentiated Value


Sawfly (Pikonema alaskensis) Pheromone Lure Formulation for Integrated Pest Management and Forest Protection Monitoring

Field data demonstrate that Hercon® laminate dispensers co-releasing (Z)-5-tetradecen-1-ol with (Z)-10-nonadecenal capture up to 4× more male sawflies than the primary pheromone alone, matching virgin-female attractiveness levels [1]. Procurement of high-isomeric-purity (Z)-5-tetradecen-1-ol (CAS 40642-42-0) is essential; the (E)-isomer (CAS 62936-14-5) delivers only 32% of the synergistic activity [1]. Dose calibration is critical—excess Z5-14∶OH loading suppresses trap catches below baseline [1]—so end-users should source from suppliers providing certified isomeric purity specifications and batch-specific analytical data.

Synthesis of 2-(Tetradec-5′-enyl)cyclobutanone as a GC-MS Analytical Standard for γ-Irradiated Food Detection (CEN Method EN 1785)

The European Committee for Standardization (CEN) has adopted 2-alkylcyclobutanone detection as the official method for identifying γ-irradiated lipid-containing foods [1]. The unsaturated marker 2-(tetradec-5′-enyl)cyclobutanone, derived from oleic acid radiolysis and synthesized from (Z)-5-tetradecen-1-ol, is required for authenticating irradiated chicken, liquid whole egg, and fatty foods [2]. Procurement teams must recognize that legacy synthetic routes give <1% yield for this compound versus 10–20% for saturated analogs [1]; suppliers employing the Verniest/De Kimpe (2004) one-pot alkenylation methodology can deliver gram quantities with adequate purity for chromatographic reference use [2].

Mammalian Olfactory Neuroscience: Deorphanized Ligand for Olfr288 (MOR283-4) with Genetic Knockout-Validated Behavioral Valence

Z5-14∶OH is one of the only natural semiochemicals for which the cognate odorant receptor (Olfr288), its narrow receptor ensemble (~3 ORs), the biphasic dose–behavior relationship (low-dose attraction, high-dose aversion), and the genetic loss-of-function phenotype (Olfr288 KO eliminates attraction) have been established in a single experimental paradigm [1]. This validated tool compound status enables rigorous chemosensory circuit-mapping studies. Researchers should confirm that the sourced material is free of (E)-isomer contamination, as the OR activation profile of the E-isomer has not been characterized and could confound receptor-specific interpretation [1].

Rodent Chemical Communication and Reproductive Behavior Studies: Androgen-Regulated Urinary Pheromone Component

(Z)-5-tetradecen-1-ol is excreted into male mouse urine under testosterone control, and its presence is required for female-attractant activity of male urine [1]. This makes it a key compound for studies of androgen-dependent chemical signaling, mate choice, and the neuroendocrine regulation of olfactory communication. No other monounsaturated C14 alcohol has been shown to function as a testosterone-regulated mammalian urinary pheromone with a deorphanized receptor [1]. Procurement specifications should include NMR-confirmed (Z)-configuration and GC-MS purity ≥97% to ensure reproducibility in behavioral endpoints.

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